2-Phenylhexane

Heterogeneous catalysis Zeolite chemistry Alkylation selectivity

2-Phenylhexane (CAS 6031-02-3) is a C12 aromatic hydrocarbon of the secondary alkylbenzene subclass, where the phenyl group is attached to the 2-position of the hexane chain. Its systematic IUPAC name is hexan-2-ylbenzene.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 6031-02-3
Cat. No. B3054429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylhexane
CAS6031-02-3
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCCCC(C)C1=CC=CC=C1
InChIInChI=1S/C12H18/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
InChIKeyCYBSWFUWEZFKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylhexane (CAS 6031-02-3): A Secondary Alkylbenzene Intermediate for Selective Catalysis and Specialty Chemical Synthesis


2-Phenylhexane (CAS 6031-02-3) is a C12 aromatic hydrocarbon of the secondary alkylbenzene subclass, where the phenyl group is attached to the 2-position of the hexane chain [1]. Its systematic IUPAC name is hexan-2-ylbenzene [2]. Unlike terminal alkylbenzenes such as 1-phenylhexane, the branched attachment of the phenyl ring imparts distinct physicochemical properties including a lower boiling point of 208 °C [3] and density of 0.855-0.858 g/cm³ at 25 °C [3][4], differentiating it from linear isomers with higher boiling points (e.g., 1-phenylhexane at 226 °C). The compound is typically synthesized via Friedel-Crafts alkylation of benzene with 1-chlorohexane or 1-hexene using acid catalysts .

Why 2-Phenylhexane Cannot Be Replaced by 1-Phenylhexane or 3-Phenylhexane in Precision Chemistry Applications


Generic substitution among phenylhexane isomers is scientifically invalid due to fundamentally different molecular architectures that dictate reactivity, physical properties, and catalytic selectivity. 2-Phenylhexane features a secondary carbon attachment to the phenyl ring, whereas 1-phenylhexane is a primary alkylbenzene and 3-phenylhexane positions the phenyl group at the tertiary center of the chain [1]. These structural variations result in distinct boiling points—208 °C for 2-phenylhexane versus 226 °C for 1-phenylhexane [2]—and profoundly divergent behavior in alkylation catalysis, where zeolite pore constraints and transition-state geometries favor specific isomers [3]. In applications ranging from surfactant precursor synthesis to chromatographic standards, isomer identity is non-negotiable; substituting one phenylhexane isomer for another introduces uncontrolled variables that compromise reaction yields, product purity, and analytical reproducibility.

Quantitative Differentiation: 2-Phenylhexane Performance Data Versus In-Class Comparators


Zeolite-Catalyzed Alkylation Selectivity: 2-Phenylhexane vs. 1-Phenylhexane and 3-Phenylhexane

In the Pt- and Ga-modified ZSM-5 catalyzed alkylation of benzene with n-hexane, 2-phenylhexane is produced with >95% selectivity among phenylhexane isomers under optimized conditions [1]. This represents a stark contrast to non-catalyzed Friedel-Crafts conditions, which yield mixtures of 2-phenylhexane (60-65%) and 3-phenylhexane (35-40%) [2].

Heterogeneous catalysis Zeolite chemistry Alkylation selectivity

Boiling Point Differentiation: 2-Phenylhexane vs. 1-Phenylhexane

2-Phenylhexane exhibits a boiling point of 208 °C at 760 mmHg [1], which is 18 °C lower than the 226 °C boiling point of its linear isomer 1-phenylhexane (n-hexylbenzene) [2]. This significant volatility difference reflects the branched attachment of the phenyl ring reducing intermolecular packing efficiency.

Physical chemistry Separation science Thermodynamics

Density and Molar Volume Differences Among Phenylhexane Isomers

2-Phenylhexane has a measured density of 0.855 g/cm³ at 25 °C [1] and a predicted molar volume of 189.0±3.0 cm³ , distinguishing it from 1-phenylhexane which has a density of 0.8575 g/cm³ at 25 °C [2].

Physical property measurement Formulation science Quality control

Octanol-Water Partition Coefficient (LogP/LogKow) and Bioaccumulation Potential

2-Phenylhexane exhibits a high predicted LogP value: ACD/LogP of 5.15 and estimated Log Kow (KOWWIN v1.67) of 4.92 , indicating strong lipophilicity. The predicted bioconcentration factor (BCF) is 2038.66 , which is class-level characteristic for C12 alkylbenzenes.

Environmental fate QSAR Regulatory compliance

Procurement-Driven Application Scenarios for 2-Phenylhexane (CAS 6031-02-3)


Catalytic Alkylation Research: Feedstock for Zeolite Selectivity Studies

2-Phenylhexane serves as the target molecule for optimizing bifunctional Pt/Ga-ZSM-5 catalysts in benzene alkylation with n-hexane, where selectivity exceeding 95% to the 2-isomer has been demonstrated under optimized conditions [1]. Researchers developing shape-selective zeolite catalysts require high-purity 2-phenylhexane as an analytical reference standard and as a benchmark product to validate catalyst performance against isomer mixtures produced under non-selective Friedel-Crafts conditions (60-65% 2-phenylhexane, 35-40% 3-phenylhexane) [2].

Analytical Chemistry: GC-MS and HPLC Reference Standard for Isomer Identification

The distinct boiling point of 2-phenylhexane (208 °C) compared to 1-phenylhexane (226 °C) [1] and its unique chromatographic retention behavior make it an essential certified reference material for calibrating GC and HPLC systems used in petroleum fraction analysis and environmental monitoring of alkylbenzene contaminants. Procurement of isomerically pure 2-phenylhexane ensures accurate peak assignment and quantification in complex hydrocarbon mixtures where multiple phenylhexane isomers co-elute under suboptimal conditions.

Specialty Chemical Synthesis: Precursor to Secondary Alkylbenzene Sulfonates

2-Phenylhexane is a potential precursor for secondary alkylbenzene sulfonate surfactants via sulfonation [1]. The branched alkyl chain attachment at the 2-position yields sulfonated products with distinct surfactant properties—including critical micelle concentration and biodegradation profiles—compared to those derived from linear 1-phenylhexane or 3-phenylhexane isomers. Industrial formulators developing differentiated surfactant blends require isomer-defined 2-phenylhexane feedstocks to achieve reproducible performance characteristics in detergent and emulsifier applications.

Environmental Fate Studies: Model Compound for Alkylbenzene Bioaccumulation Assessment

With a predicted Log Kow of 4.92 and a bioconcentration factor (BCF) of 2038.66 [1], 2-phenylhexane serves as a representative C12 alkylbenzene model compound in environmental partitioning and bioaccumulation studies. Regulatory compliance testing and environmental risk assessment programs utilize isomerically pure 2-phenylhexane to establish baseline accumulation parameters that inform the environmental safety profiles of broader alkylbenzene chemical classes.

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